molecular formula C8H8N4O3S B12942416 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzenesulfonamide CAS No. 62036-00-4

3-(5-Amino-1,3,4-oxadiazol-2-yl)benzenesulfonamide

Cat. No.: B12942416
CAS No.: 62036-00-4
M. Wt: 240.24 g/mol
InChI Key: QISGFSIAFJUVRB-UHFFFAOYSA-N
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Description

3-(5-Amino-1,3,4-oxadiazol-2-yl)benzenesulfonamide is a heterocyclic compound that features both an oxadiazole ring and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzenesulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzenesulfonyl chloride with hydrazine to form benzenesulfonyl hydrazide, which is then cyclized with carbon disulfide and potassium hydroxide to form the oxadiazole ring . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Amino-1,3,4-oxadiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted benzene derivatives.

Scientific Research Applications

3-(5-Amino-1,3,4-oxadiazol-2-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Amino-1,2,5-oxadiazol-3-yl)benzenesulfonamide
  • 3-(5-Nitro-1,3,4-oxadiazol-2-yl)benzenesulfonamide
  • 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide

Uniqueness

3-(5-Amino-1,3,4-oxadiazol-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

62036-00-4

Molecular Formula

C8H8N4O3S

Molecular Weight

240.24 g/mol

IUPAC Name

3-(5-amino-1,3,4-oxadiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C8H8N4O3S/c9-8-12-11-7(15-8)5-2-1-3-6(4-5)16(10,13)14/h1-4H,(H2,9,12)(H2,10,13,14)

InChI Key

QISGFSIAFJUVRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)C2=NN=C(O2)N

Origin of Product

United States

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